Ethylene bisdithiocarbamate

Descripción general

Descripción

Ethylene bisdithiocarbamate is a class of dithiocarbamate fungicides widely used in agriculture to protect crops from fungal diseases. These compounds are known for their broad-spectrum activity and effectiveness in controlling a variety of plant pathogens. This compound compounds are characterized by their ability to form stable complexes with metal ions, which enhances their fungicidal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethylene bisdithiocarbamate compounds are typically synthesized by reacting ethylene diamine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:

C2H4(NH2)2+2CS2+2NaOH→C2H4(NCS2Na)2+2H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where ethylene diamine and carbon disulfide are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting this compound is then purified and formulated into various fungicidal products .

Análisis De Reacciones Químicas

Types of Reactions: Ethylene bisdithiocarbamate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form ethylenethiourea, a degradation product.

Substitution: The compound can react with metal salts to form metal this compound complexes, such as zinc this compound (zineb) and manganese this compound (maneb).

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.

Substitution: Reactions with metal salts like zinc sulfate or manganese sulfate are carried out in aqueous solutions.

Major Products Formed:

Ethylenethiourea: A common degradation product formed during the oxidation of this compound.

Metal Complexes: Zineb and maneb are major products formed through substitution reactions with metal salts.

Aplicaciones Científicas De Investigación

Agricultural Applications

EBDC compounds are primarily employed in agriculture due to their broad-spectrum fungicidal properties. Their applications include:

- Crop Protection : EBDC is used extensively on crops such as potatoes, tomatoes, and grapes to manage diseases caused by fungi like Botrytis, Phytophthora, and Fusarium.

- Pre- and Post-Harvest Treatments : These fungicides are applied both before harvest to protect crops in the field and after harvest to prevent spoilage during storage.

Table 1: Common EBDC Fungicides and Their Uses

| Fungicide | Active Ingredient | Target Diseases | Crops Used |

|---|---|---|---|

| Mancozeb | Manganese/Zinc EBDC | Botrytis spp., Phytophthora spp. | Potatoes, tomatoes, grapes |

| Maneb | Manganese EBDC | Fusarium spp., Rhizoctonia spp. | Vegetables, fruits |

| Zineb | Zinc EBDC | Alternaria, Cercospora spp. | Various crops |

Environmental Impact and Safety Considerations

Despite their efficacy, there are growing concerns regarding the environmental impact of EBDC compounds. Studies have reported potential toxicity to non-target organisms and bioaccumulation in aquatic systems . For instance, low-level exposure to mancozeb has been linked to copper bioaccumulation in the renal cortex of rats, leading to tubular injury .

Case Study: Environmental Monitoring of EBDC

A study conducted on water samples from agricultural regions revealed detectable levels of EBDC compounds, raising alarms about water quality and potential health risks associated with agricultural runoff . This highlights the need for stringent monitoring and regulation of EBDC usage.

Analytical Methods for Detection

Accurate detection of EBDC residues is crucial for ensuring food safety and environmental health. Recent advancements include:

- Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) : This method has been validated for determining EBDC levels in various food products, demonstrating recoveries between 79% and 113% .

- Liquid Chromatography : Techniques have been developed to detect EBDC residues in fresh fruits and vegetables, ensuring compliance with safety standards .

Table 2: Analytical Methods for EBDC Detection

| Method | Detection Limit | Sample Types |

|---|---|---|

| UHPLC-MS/MS | 1.5 ng/mL | Dry herbs, tea |

| LC-MS/MS | 0.00014 mg/kg | Beer, fruit juice |

Regulatory Status

The regulatory landscape for EBDC compounds varies globally. In some regions, certain formulations have been restricted due to concerns over carcinogenicity and genotoxicity . Continuous evaluation by health authorities is essential to assess the risks associated with these compounds.

Mecanismo De Acción

The fungicidal activity of ethylene bisdithiocarbamate is primarily due to its ability to inhibit metal-dependent and sulfhydryl enzyme systems in fungi. The compound forms stable complexes with metal ions, which disrupts the normal functioning of these enzymes, leading to the death of the fungal cells. Additionally, this compound can generate reactive intermediates that further enhance its fungicidal properties .

Comparación Con Compuestos Similares

Ethylene bisdithiocarbamate is part of a larger group of dithiocarbamate fungicides, which includes compounds such as:

Mancozeb: A complex of manganese and zinc this compound.

Maneb: Manganese this compound.

Zineb: Zinc this compound.

Thiram: Tetramethylthiuram disulfide.

Uniqueness: this compound is unique in its ability to form stable complexes with a variety of metal ions, which enhances its fungicidal properties. Compared to other dithiocarbamates, it offers a broader spectrum of activity and greater stability under different environmental conditions .

Actividad Biológica

Ethylene bisdithiocarbamate (EBDC) is a widely used fungicide, particularly in the form of mancozeb and maneb, which are employed in agricultural practices to control a variety of plant diseases. This article explores the biological activity of EBDC, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

EBDC compounds primarily function by inhibiting enzyme activity through the formation of complexes with metal ions, which are crucial for cellular respiration and energy production. Specifically, they interact with enzymes involved in the mitochondrial respiratory chain, leading to decreased ATP production and increased oxidative stress within cells .

Enzyme Inhibition

- Mitochondrial Dysfunction : EBDC has been shown to inhibit mitochondrial respiration, resulting in reduced oxygen consumption and increased production of reactive oxygen species (ROS) in various organisms, including Caenorhabditis elegans and mammalian cell lines .

- Caspase Activation : The cytotoxic effects of EBDC are mediated through intrinsic apoptosis pathways involving caspases 3 and 9, which are activated in response to oxidative stress .

Toxicity Profile

EBDC compounds have a well-documented toxicity profile that raises concerns regarding their safety for human health and the environment. The toxicity mechanisms include:

- Neurotoxicity : Chronic exposure to EBDC has been linked to neurodegenerative effects, particularly affecting the nigrostriatal dopamine system. This can lead to conditions resembling Parkinson's disease .

- Endocrine Disruption : High doses of EBDC can disrupt endocrine function, leading to reproductive and developmental issues in animal models. Studies have indicated that concentrations above 50 mg/kg can cause significant neurotoxic effects, including paralysis and muscle atrophy in birds .

- Carcinogenic Potential : The degradation product of EBDC, ethylenethiourea (ETU), has been classified by the U.S. National Toxicology Program as “Reasonably Anticipated To Be Human Carcinogens,” indicating potential risks associated with exposure .

Study on Zebrafish

A study examining the effects of mancozeb on zebrafish oocyte development revealed that exposure at concentrations as low as 5 mg/L led to significant reductions in developing oocytes and increased rates of atretic oocytes. This suggests that EBDC can adversely affect reproductive health even at low environmental concentrations .

Human Exposure Analysis

Research has documented instances of permanent parkinsonism in individuals with chronic exposure to maneb. This highlights the potential long-term neurological consequences associated with prolonged contact with EBDC-containing pesticides .

Research Findings

Recent studies have validated methods for detecting EBDC residues in agricultural products. For instance, a study analyzing 103 samples of dry herbs found that 19.4% were positive for EBDC residues, raising concerns about illegal pesticide use or cross-contamination . Furthermore, risk assessments indicate that typical dietary exposure to EBDC from these products does not exceed acceptable daily intake levels; however, continuous monitoring is recommended due to the potential for illicit use .

Summary Table of Biological Effects

Propiedades

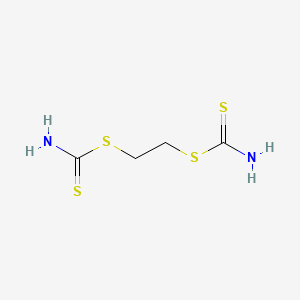

IUPAC Name |

2-carbamothioylsulfanylethyl carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S4/c5-3(7)9-1-2-10-4(6)8/h1-2H2,(H2,5,7)(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNATDQRFAUDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=S)N)SC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864197 | |

| Record name | Ethylene bisdithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34731-32-3 | |

| Record name | Ethylene bisdithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34731-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamodithioic acid, 1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034731323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene bisdithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.